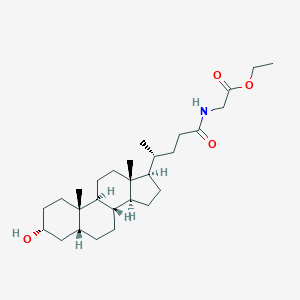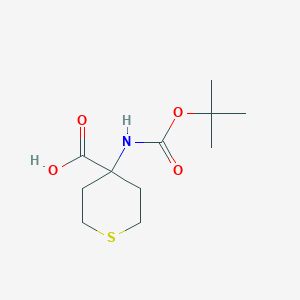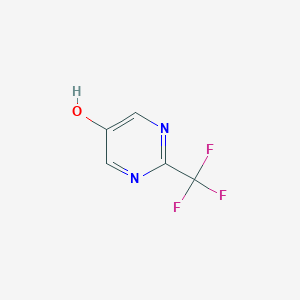
chlorovulone II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorovulone II is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological properties. It is a chlorinated derivative of vulone, which is a naturally occurring compound found in some plants. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
Applications De Recherche Scientifique
Antiviral Research
Recent studies have highlighted the potential benefits of chloroquine-related compounds, such as Chlorovulone II, in antiviral research. A notable application is in the treatment of viral infections like COVID-19. Researchers have been investigating the efficacy of chloroquine in limiting the replication of viruses, including SARS-CoV-2, the virus causing COVID-19 (Touret & de Lamballerie, 2020), (Devaux, Rolain, Colson & Raoult, 2020).
Photosynthesis and Plant Physiology
Chlorophyll fluorescence, closely related to chloroquine compounds, is used in the study of photosystem II (PSII) activity in plants. This is a vital technique in understanding photosynthetic mechanisms and how plants respond to environmental changes (Murchie & Lawson, 2013).
Cytotoxic Activity
Research has revealed that compounds like this compound show promising cytotoxic activity against certain cancer cells. This suggests potential applications in cancer research and treatment (Shen et al., 2004).
Environmental Monitoring
Chlorophyll-a concentration estimation in water bodies using satellite data is another area where chloroquine-related research is relevant. This is crucial for managing aquatic ecosystems and understanding environmental impacts (Moses et al., 2009).
Phototreatment in Dermatology
The derivatives of chlorophyll, similar to chloroquine compounds, are used in photodynamic therapy for treating skin diseases. This indicates a potential application of this compound in dermatological treatments (de Annunzio et al., 2019).
Propriétés
Numéro CAS |
100295-80-5 |
|---|---|
Formule moléculaire |
C21H29ClO4 |
Poids moléculaire |
380.9 g/mol |
Nom IUPAC |
methyl (E,7E)-7-[(2R)-4-chloro-2-hydroxy-2-[(Z)-oct-2-enyl]-5-oxocyclopent-3-en-1-ylidene]hept-5-enoate |
InChI |
InChI=1S/C21H29ClO4/c1-3-4-5-6-9-12-15-21(25)16-18(22)20(24)17(21)13-10-7-8-11-14-19(23)26-2/h7,9-10,12-13,16,25H,3-6,8,11,14-15H2,1-2H3/b10-7+,12-9-,17-13-/t21-/m1/s1 |
Clé InChI |
CTIZPKYMYVPNGA-WSLYZSCVSA-N |
SMILES isomérique |
CCCCC/C=C\C[C@]\1(C=C(C(=O)/C1=C/C=C/CCCC(=O)OC)Cl)O |
SMILES |
CCCCCC=CCC1(C=C(C(=O)C1=CC=CCCCC(=O)OC)Cl)O |
SMILES canonique |
CCCCCC=CCC1(C=C(C(=O)C1=CC=CCCCC(=O)OC)Cl)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



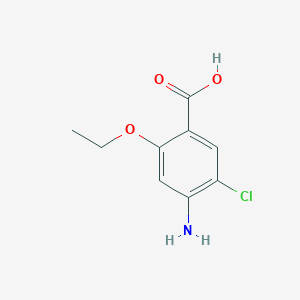
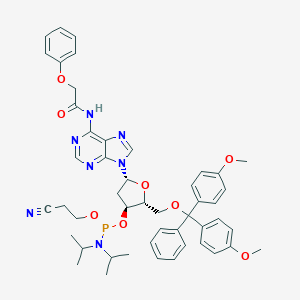

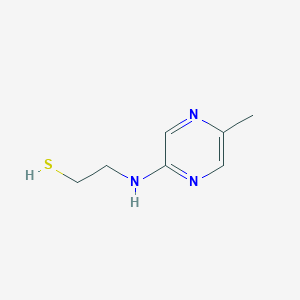

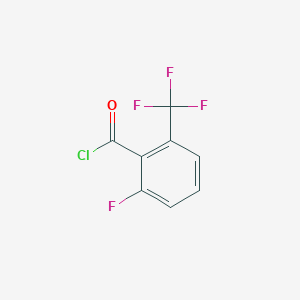
![2-[[[2-[(Hydroxymethyl)[2-[(1-oxoisononyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid](/img/structure/B26316.png)

![Bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B26319.png)
